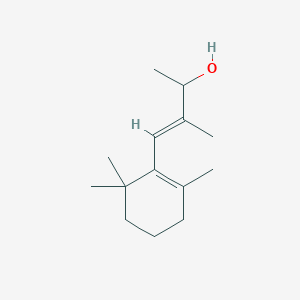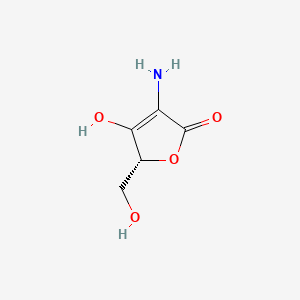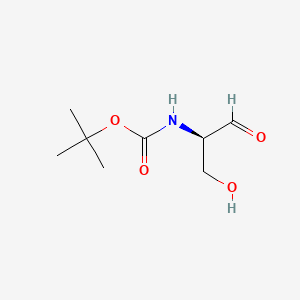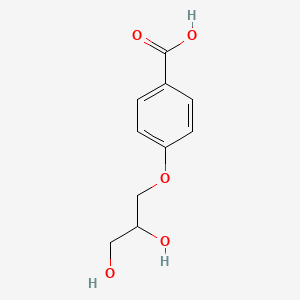
4-(2,3-Dihydroxypropoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydroxypropoxy)benzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2,3-dihydroxypropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydroxypropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with glycidol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 4-hydroxybenzoic acid on the epoxide ring of glycidol, resulting in the formation of the 2,3-dihydroxypropoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydroxypropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-dioxopropoxy)benzoic acid.
Reduction: Formation of 4-(2,3-dihydroxypropoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydroxypropoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydroxypropoxy)benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. The compound’s ability to chelate metal ions also plays a role in its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: Lacks the 2,3-dihydroxypropoxy group, making it less versatile in certain applications.
2,3-Dihydroxybenzoic acid: Contains hydroxyl groups on the benzene ring, but lacks the propoxy group.
4-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a shorter ethoxy chain instead of the 2,3-dihydroxypropoxy group.
Uniqueness
4-(2,3-Dihydroxypropoxy)benzoic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide a combination of reactivity and versatility. The 2,3-dihydroxypropoxy group enhances its solubility and ability to form hydrogen bonds, making it suitable for a wide range of applications in chemistry, biology, and materials science.
Propiedades
Número CAS |
4180-57-8 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-(2,3-dihydroxypropoxy)benzoic acid |
InChI |
InChI=1S/C10H12O5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2,(H,13,14) |
Clave InChI |
KHVXZWBZADAAPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


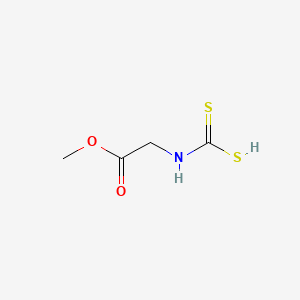
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
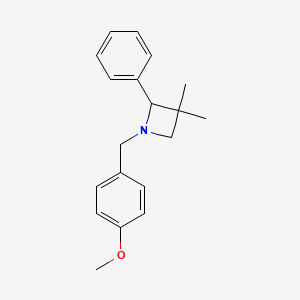
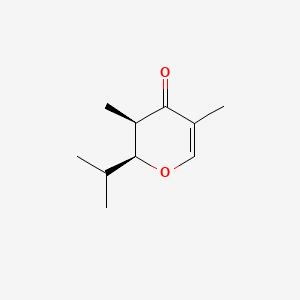

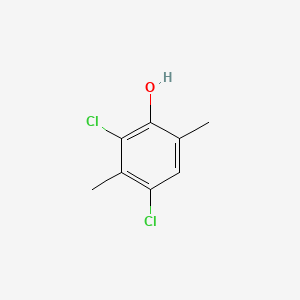
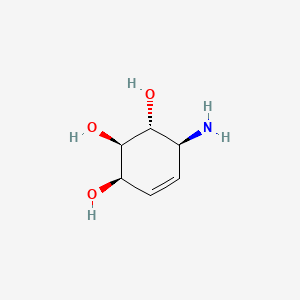
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)
